molecular formula C22H28N2O7 B15002062 N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide

Cat. No.: B15002062
M. Wt: 432.5 g/mol
InChI Key: YFUKLZTWDUXTAW-UHFFFAOYSA-N
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Description

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide: is a complex organic compound characterized by its multiple methoxy groups and an acetylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Acetylation: Introduction of the acetyl group to the aminoethyl side chain.

    Methoxylation: Addition of methoxy groups to the phenyl rings.

    Amidation: Formation of the amide bond between the acetylaminoethyl group and the trimethoxybenzamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the acetylaminoethyl side chain.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Formation of quinones or other oxidized derivatives.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Studied for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: The compound can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

  • N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzene
  • N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzoic acid

Uniqueness:

  • The presence of multiple methoxy groups and an acetylaminoethyl side chain makes N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide unique in its chemical structure and reactivity.
  • Its specific arrangement of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C22H28N2O7/c1-13(25)23-10-9-14-11-18(28-3)19(29-4)12-16(14)24-22(26)15-7-8-17(27-2)21(31-6)20(15)30-5/h7-8,11-12H,9-10H2,1-6H3,(H,23,25)(H,24,26)

InChI Key

YFUKLZTWDUXTAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC

Origin of Product

United States

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